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molecular formula C9H11BrO B1600662 4-Bromo-2,3,6-trimethyl-phenol CAS No. 51857-41-1

4-Bromo-2,3,6-trimethyl-phenol

Cat. No. B1600662
M. Wt: 215.09 g/mol
InChI Key: CNZUMQRUUPCHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067642B2

Procedure details

To a solution of 2,3,6-trimethylphenol (40 g; 0.294 mol) in DCM (600 ml) at ambient temperature was added a solution of bromine (16.6 ml; 0.294 mol) in DCM (300 ml) dropwise over 30 mins. Reaction stirred for a further 5 hrs at ambient temperature. A solution of 1M sodium sulfite (300 ml) was added. The layers were separated and the aq. layer extracted with DCM (150 ml). Organics combined, washed with half sat. brine (300 ml), dried (anh. MgSO4), filtered and the solvent evaporated to give a white solid (66.2 g; 105% Th.). 1H NMR (300 MHz, CDCl3), δ/ppm; 2.19 (3H, s, Ar—CH3), 2.22 (3H, s, Ar—CH3), 2.34 (3H, s, Ar—CH3), 7.18 (1H, s, Ar—H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].[Br:11]Br.S([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:11][C:6]1[CH:5]=[C:4]([CH3:9])[C:3]([OH:10])=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)C)O
Name
Quantity
16.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 5 hrs at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted with DCM (150 ml)
WASH
Type
WASH
Details
washed with half sat. brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anh. MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid (66.2 g; 105% Th.)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=C(C(=C(C(=C1)C)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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